molecular formula C13H17N3O3 B14695311 L-Phenylalaninamide, N-acetylglycyl- CAS No. 34017-16-8

L-Phenylalaninamide, N-acetylglycyl-

Cat. No.: B14695311
CAS No.: 34017-16-8
M. Wt: 263.29 g/mol
InChI Key: HAUIOEUWKQAETB-NSHDSACASA-N
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Description

L-Phenylalaninamide, N-acetylglycyl- is a compound with the molecular formula C13H17N3O3 and a molecular weight of 263.29 g/mol . It is a derivative of phenylalanine, an essential amino acid, and is often used in various chemical and biological research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Phenylalaninamide, N-acetylglycyl- typically involves the reaction of L-phenylalanine with N-acetylglycine under specific conditions. The process may include steps such as:

    Protection of functional groups: Protecting the amino group of L-phenylalanine to prevent unwanted reactions.

    Coupling reaction: Using coupling agents like carbodiimides to facilitate the formation of the peptide bond between L-phenylalanine and N-acetylglycine.

    Deprotection: Removing the protecting groups to yield the final product.

Industrial Production Methods

Industrial production methods for L-Phenylalaninamide, N-acetylglycyl- may involve large-scale peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) and solution-phase synthesis. These methods ensure high purity and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

L-Phenylalaninamide, N-acetylglycyl- can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .

Scientific Research Applications

L-Phenylalaninamide, N-acetylglycyl- has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in peptide synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its role in protein structure and function, as well as its interactions with enzymes and other biomolecules.

    Medicine: Investigated for potential therapeutic applications, including drug development and delivery systems.

    Industry: Utilized in the production of pharmaceuticals, cosmetics, and other chemical products.

Mechanism of Action

The mechanism of action of L-Phenylalaninamide, N-acetylglycyl- involves its interaction with specific molecular targets and pathways. It may act as a substrate or inhibitor for enzymes, influencing various biochemical processes. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

    Glycyl-L-phenylalaninamide acetate: Similar in structure but with different functional groups.

    Sarcosyl-L-phenylalaninamide acetate: Another derivative with distinct properties.

    L-alanyl-L-phenylalaninamide hydrochloride: A related compound with unique applications.

Uniqueness

L-Phenylalaninamide, N-acetylglycyl- stands out due to its specific combination of functional groups, making it suitable for particular research and industrial applications. Its unique properties allow for targeted interactions in biochemical and chemical processes .

Properties

CAS No.

34017-16-8

Molecular Formula

C13H17N3O3

Molecular Weight

263.29 g/mol

IUPAC Name

(2S)-2-[(2-acetamidoacetyl)amino]-3-phenylpropanamide

InChI

InChI=1S/C13H17N3O3/c1-9(17)15-8-12(18)16-11(13(14)19)7-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3,(H2,14,19)(H,15,17)(H,16,18)/t11-/m0/s1

InChI Key

HAUIOEUWKQAETB-NSHDSACASA-N

Isomeric SMILES

CC(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N

Canonical SMILES

CC(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)N

Origin of Product

United States

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